![molecular formula C13H20N2O3S B5807360 N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)

N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide, commonly known as EPN, is a chemical compound that belongs to the family of organophosphate insecticides. It was first synthesized in 1952 and has been widely used in agriculture to control pests such as aphids, thrips, and mites. However, due to its toxic effects on humans and the environment, the use of EPN has been restricted in many countries.

Mecanismo De Acción

EPN acts as a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine into choline and acetic acid. This leads to the accumulation of acetylcholine, which overstimulates the nervous system and causes paralysis and death.

Biochemical and physiological effects:

EPN has been shown to have toxic effects on humans and animals. It can cause symptoms such as nausea, vomiting, diarrhea, abdominal pain, headache, dizziness, and confusion. In severe cases, it can lead to respiratory failure, seizures, and coma. EPN is also toxic to aquatic organisms, birds, and bees.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

EPN has been used in laboratory experiments to study the effects of acetylcholinesterase inhibition on the nervous system. It has also been used as a reference compound to compare the efficacy of other insecticides. However, due to its toxic effects, the use of EPN in laboratory experiments is limited and requires strict safety precautions.

Direcciones Futuras

1. Development of safer and more effective insecticides that do not have toxic effects on humans and the environment.

2. Study of the molecular mechanisms of acetylcholinesterase inhibition by EPN and other organophosphate insecticides.

3. Development of new methods for the detection and quantification of EPN in environmental samples.

4. Investigation of the long-term effects of EPN exposure on human health and the environment.

5. Evaluation of the effectiveness of alternative pest control methods such as biological control and integrated pest management.

Conclusion:

EPN is a chemical compound that has been widely used as an insecticide in agriculture. However, due to its toxic effects on humans and the environment, the use of EPN has been restricted in many countries. EPN works by inhibiting the activity of acetylcholinesterase, leading to the accumulation of acetylcholine and overstimulation of the nervous system in insects. EPN has been extensively studied for its insecticidal properties, but its use in laboratory experiments is limited due to its toxic effects. Future research should focus on the development of safer and more effective insecticides and the study of the long-term effects of EPN exposure on human health and the environment.

Métodos De Síntesis

EPN can be synthesized by reacting p-nitrochlorobenzene with 1-ethylpropylamine to obtain p-nitro-N-(1-ethylpropyl)aniline. This intermediate is then treated with sodium bisulfite to obtain p-amino-N-(1-ethylpropyl)sulfonamide. Finally, this compound is reacted with acetic anhydride to obtain EPN.

Aplicaciones Científicas De Investigación

EPN has been extensively studied for its insecticidal properties. It works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately death.

Propiedades

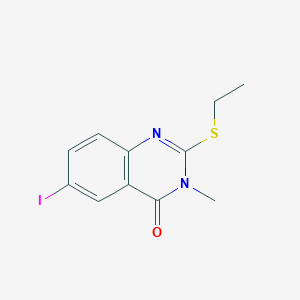

IUPAC Name |

N-[4-(pentan-3-ylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-4-11(5-2)15-19(17,18)13-8-6-12(7-9-13)14-10(3)16/h6-9,11,15H,4-5H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOUMOGHEXQMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(pentan-3-ylsulfamoyl)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)

![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)

![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)

![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)

![O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)

![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)

![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5807373.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-2-furamide](/img/structure/B5807379.png)